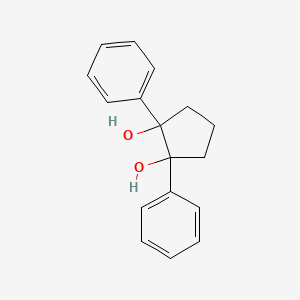1,2-Diphenylcyclopentane-1,2-diol
CAS No.: 65213-66-3
Cat. No.: VC14090730
Molecular Formula: C17H18O2
Molecular Weight: 254.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 65213-66-3 |
|---|---|
| Molecular Formula | C17H18O2 |
| Molecular Weight | 254.32 g/mol |
| IUPAC Name | 1,2-diphenylcyclopentane-1,2-diol |
| Standard InChI | InChI=1S/C17H18O2/c18-16(14-8-3-1-4-9-14)12-7-13-17(16,19)15-10-5-2-6-11-15/h1-6,8-11,18-19H,7,12-13H2 |
| Standard InChI Key | MNLAUTPSBLWDNL-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C(C1)(C2=CC=CC=C2)O)(C3=CC=CC=C3)O |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
1,2-Diphenylcyclopentane-1,2-diol adopts a cis-configuration, where the two hydroxyl groups occupy adjacent positions on the cyclopentane ring. X-ray crystallographic studies of related analogs, such as 1,2,4-triphenylcyclopentane-1,2-diol, reveal a puckered cyclopentane ring with phenyl groups in equatorial positions to minimize steric strain . The dihedral angle between the two hydroxyl-bearing carbons typically ranges between 50° and 60°, facilitating intramolecular hydrogen bonding in certain conformers .
Key Physicochemical Data
The compound’s exact mass is 254.131 g/mol, with a topological polar surface area (PSA) of 40.46 Ų, indicative of its hydrogen-bonding potential . Its LogP value of 2.95 suggests moderate lipophilicity, rendering it soluble in organic solvents like tetrahydrofuran (THF) and acetonitrile but poorly soluble in water . Thermal stability data remain limited, though analogs with similar structures exhibit decomposition temperatures above 200°C .
Synthetic Methodologies
Diastereoselective Pinacol Coupling
A green synthetic route employs an intramolecular pinacol coupling reaction catalyzed by in aqueous media . Symmetrical 1,5-diketones, such as 1,3,5-triphenylpentane-1,5-diketone, undergo reductive cyclization under mild conditions (room temperature, 12–24 hours) to yield cis-1,2-diphenylcyclopentane-1,2-diol derivatives with >90% diastereoselectivity . This method tolerates electron-donating (e.g., methoxy) and electron-withdrawing (e.g., halogens) substituents on the phenyl rings but fails with amino groups due to catalyst poisoning .
Reductive Cyclization of Diketones
An alternative approach involves zinc-mediated reductive cyclization of 1,5-diketones in acetic acid . For example, 1,3,5-triphenylpentane-1,5-dione reacts with zinc dust at 60°C for 6 hours, affording 1,2,4-triphenylcyclopentane-1,2-diol in 65–75% yield . This method produces achiral diols with trans-hydroxyl configurations, as confirmed by single-crystal X-ray diffraction .
Chemical Reactivity and Functionalization
Oxidative Cleavage
1,2-Diphenylcyclopentane-1,2-diol undergoes oxidative cleavage using the system in acetonitrile/water or tert-butanol/water mixtures . The reaction proceeds via sequential oxidation to a 1,2-diketone intermediate, followed by Baeyer-Villiger oxidation to form an anhydride, which hydrolyzes to dicarboxylic acids (e.g., adipic acid) . Yields exceed 90% for cyclic diols but drop to 40–60% for sterically hindered analogs .
Hydrogen-Bond-Directed Assembly
In the solid state, the diol forms one-dimensional chains via O—H⋯O hydrogen bonds between hydroxyl groups . For instance, (1R,2S,4r)-1,2,4-triphenylcyclopentane-1,2-diol crystallizes in an orthorhombic lattice () with intermolecular O⋯O distances of 2.75–2.85 Å . This structural motif enhances thermal stability and influences catalytic activity in polymerizations .
Applications in Catalysis and Materials Science
Ring-Opening Polymerization (ROP) Precatalysts
The diol’s hydroxyl groups activate metal-free precatalysts for ROP of ε-caprolactone and lactides . When combined with organic bases (e.g., 1,8-diazabicycloundec-7-ene, DBU), it initiates polymerization at 80°C, achieving >80% monomer conversion in 24 hours . The hydrogen-bonding network in crystalline diols may stabilize transition states during chain propagation .
Green Chemistry Platforms
The -catalyzed pinacol coupling exemplifies sustainable synthesis, utilizing water as a solvent and avoiding toxic reagents . This aligns with principles of atom economy and reduced environmental impact, as the reaction achieves 70–85% yields with minimal byproducts .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume